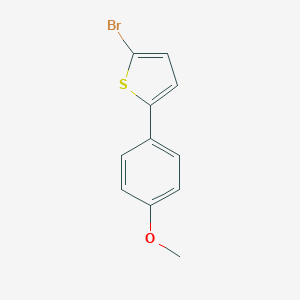

2-Bromo-5-(4-methoxyphenyl)thiophene

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERXMXIBBDYMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358525 | |

| Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54095-24-8 | |

| Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-(4-methoxyphenyl)thiophene CAS number 54095-24-8

An In-depth Technical Guide to 2-Bromo-5-(4-methoxyphenyl)thiophene

Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Aryl-substituted thiophenes represent a class of heterocyclic compounds of significant interest due to their unique electronic properties and versatile reactivity.[1][2] This guide focuses on a specific, high-value intermediate: 2-Bromo-5-(4-methoxyphenyl)thiophene (CAS No. 54095-24-8). The presence of a reactive bromine atom at the 2-position and a functional 4-methoxyphenyl group at the 5-position makes this molecule a potent synthon for constructing complex, conjugated molecular architectures. This document provides a technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Part 1: Core Molecular Profile

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. 2-Bromo-5-(4-methoxyphenyl)thiophene is a solid at room temperature, and its characteristics are dictated by the interplay between the electron-rich thiophene ring, the electron-donating methoxy group, and the halogen substituent.

| Property | Value | Source |

| CAS Number | 54095-24-8 | N/A |

| Molecular Formula | C₁₁H₉BrOS | Inferred |

| Molecular Weight | 269.16 g/mol | Inferred |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Melting Point | Not available; expected to be >80 °C | N/A |

| Boiling Point | >300 °C (predicted) | [3] |

| Solubility | Soluble in organic solvents like THF, Chloroform, DMF; Insoluble in water. | N/A |

Spectroscopic Signature

| Spectroscopy | Expected Peaks and Signals |

| ¹H-NMR | δ ~3.8 (s, 3H, -OCH₃), δ ~6.9 (d, 2H, Ar-H ortho to OCH₃), δ ~7.0-7.2 (d, 1H, Thiophene-H), δ ~7.3-7.5 (d, 1H, Thiophene-H), δ ~7.5 (d, 2H, Ar-H meta to OCH₃) |

| ¹³C-NMR | δ ~55 (-OCH₃), δ ~114-116 (Ar-C ortho to OCH₃), δ ~110-145 (Thiophene & Ar-C), δ ~159-161 (Ar-C para to OCH₃) |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1610, 1510, 1460 (Ar C=C stretch), ~1250 (C-O stretch), ~1030 (C-O stretch), ~830 (para-disubstituted C-H bend), ~600-500 (C-Br stretch) |

Part 2: Synthesis and Purification Strategy

The construction of 2,5-disubstituted thiophenes is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields.[7][8]

Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The most logical and field-proven approach for synthesizing 2-Bromo-5-(4-methoxyphenyl)thiophene involves a regioselective Suzuki coupling between 2,5-dibromothiophene and one equivalent of 4-methoxyphenylboronic acid. The causality here is that the C-Br bond at the 2-position of the thiophene ring is generally more reactive towards oxidative addition to the Palladium(0) catalyst than the one at the 5-position, allowing for a controlled mono-arylation.

Caption: Synthetic workflow for 2-Bromo-5-(4-methoxyphenyl)thiophene.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes reasoning to ensure trustworthiness and technical understanding.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).

-

Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst. An inert atmosphere (nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromothiophene. The base is essential for the transmetalation step of the catalytic cycle.[9]

-

-

Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water to the flask. Bubble nitrogen through the mixture for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Causality: Degassing the solvent removes dissolved oxygen. Toluene is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base, creating the biphasic conditions typical for Suzuki reactions.[9] The catalyst amount is kept low (catalytic) to ensure economic and environmental efficiency.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Reaction monitoring is crucial to avoid side reactions or decomposition from prolonged heating after completion.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The aqueous washes remove the inorganic base and boron-containing byproducts. Brine helps to break any emulsions and further dry the organic layer. Anhydrous Na₂SO₄ removes residual water.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

-

Causality: Column chromatography is necessary to separate the desired mono-substituted product from unreacted starting material, the di-substituted byproduct, and other minor impurities, yielding the pure 2-Bromo-5-(4-methoxyphenyl)thiophene.

-

Part 3: Reactivity and Strategic Applications

The synthetic utility of this compound lies in its defined points of reactivity, making it a valuable intermediate for building more complex molecular systems.

Core Reactivity: The C-Br Bond

The carbon-bromine bond at the 2-position is the primary site for further functionalization. It is an excellent substrate for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the cornerstone of its application as a molecular building block.

Caption: Reactivity of 2-Bromo-5-(4-methoxyphenyl)thiophene.

Applications in Drug Development

Thiophene-containing molecules are prevalent in medicinal chemistry.[2] The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic and metabolic profiles.

-

Scaffold for Kinase Inhibitors: The diarylthiophene motif is a common core in various kinase inhibitors used in oncology. This compound serves as a key intermediate to synthesize analogs for structure-activity relationship (SAR) studies.

-

Antimicrobial and Anticancer Agents: Various substituted thiophenes have demonstrated potent antimicrobial and anticancer properties.[10][11] This building block allows for the systematic exploration of substitutions on the thiophene core to optimize biological activity.[11]

Applications in Materials Science

The extended π-conjugated system of aryl-thiophenes makes them ideal candidates for organic electronic materials.[1]

-

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure that can be built from this intermediate is conducive to creating efficient charge-transporting and light-emitting layers in OLED devices.[1]

-

Organic Field-Effect Transistors (OFETs): Molecules derived from this compound can self-assemble into ordered structures, which is a critical requirement for high charge carrier mobility in the semiconductor layer of OFETs.[1]

-

Electrochromic Materials: The optical properties of conjugated thiophene oligomers can be tuned by electrochemical doping, making them suitable for applications in smart windows and displays.[4]

Part 4: Safety and Handling

Comprehensive toxicological data for 2-Bromo-5-(4-methoxyphenyl)thiophene is not publicly available. Therefore, a conservative approach to handling is mandatory, inferring hazards from structurally related compounds like 2-bromothiophene.[12][13]

-

Hazard Identification (Inferred):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[14]

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

-

References

-

ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]

-

ResearchGate. Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF. Available at: [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

-

Kemiatech. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo-. Available at: [Link]

-

ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ChemSynthesis. 2-bromo-5-(bromomethyl)thiophene. Available at: [Link]

-

Royal Society of Chemistry. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. Available at: [Link]

-

PubMed Central. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]

-

ResearchGate. -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Available at: [Link]

-

Chemsrc. 2-Bromo-5-methoxythiophene | CAS#:57070-77-6. Available at: [Link]

-

Cheméo. Quinine (CAS 130-95-0) - Chemical & Physical Properties. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

The Good Scents Company. quinine cinchonan-9-ol, 6'-methoxy-, (8a,9R). Available at: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 17095-24-8 | CAS DataBase [m.chemicalbook.com]

- 4. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo- [kemiatech.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene. This compound is a valuable building block in medicinal chemistry and materials science, owing to its substituted thiophene core. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the synthesis and analysis of this and similar compounds.

Introduction and Significance

2-Bromo-5-(4-methoxyphenyl)thiophene belongs to the class of 2,5-disubstituted thiophenes, which are key structural motifs in a wide array of pharmacologically active molecules and organic electronic materials. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-established bioisostere for the benzene ring in drug design, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom at the 2-position provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the 4-methoxyphenyl group at the 5-position can influence the molecule's electronic properties and steric profile, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Molecular Structure

The molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene consists of a central thiophene ring substituted at the C2 and C5 positions. A bromine atom is attached to the C2 position, and a 4-methoxyphenyl group is linked to the C5 position.

Caption: Molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely employed method for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. In this case, the selective coupling of 2,5-dibromothiophene with one equivalent of 4-methoxyphenylboronic acid is the key transformation. The higher reactivity of the bromine at the 2-position of the thiophene ring compared to the 5-position allows for a regioselective mono-arylation.

Rationale for Experimental Choices

The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is crucial for the success of the Suzuki coupling reaction.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of transformation. It is an air-stable solid that is readily available.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[1] Potassium phosphate (K₃PO₄) is an effective base for this purpose.

-

Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane and water (in a 4:1 ratio) is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene

Caption: Experimental workflow for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), potassium phosphate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-5-(4-methoxyphenyl)thiophene.

Molecular Characterization

A comprehensive characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of the target compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Aromatic protons of methoxyphenyl group) |

| ~7.10 | d, J ≈ 3.8 Hz | 1H | H-3 (Thiophene proton) |

| ~6.95 | d, J ≈ 3.8 Hz | 1H | H-4 (Thiophene proton) |

| ~6.90 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Aromatic protons of methoxyphenyl group) |

| ~3.85 | s | 3H | -OCH₃ |

Rationale for Chemical Shifts:

-

The aromatic protons on the methoxyphenyl ring will appear as two doublets due to their ortho and meta positions relative to the thiophene ring.

-

The thiophene protons will also appear as doublets due to coupling with each other.

-

The methoxy protons will appear as a sharp singlet.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 | C-4' (Carbon bearing the methoxy group) |

| ~144.0 | C-5 (Thiophene carbon attached to the phenyl ring) |

| ~131.0 | C-3 (Thiophene carbon) |

| ~127.0 | C-2', C-6' (Aromatic carbons) |

| ~126.5 | C-1' (Aromatic carbon attached to the thiophene ring) |

| ~124.0 | C-4 (Thiophene carbon) |

| ~114.5 | C-3', C-5' (Aromatic carbons) |

| ~111.0 | C-2 (Thiophene carbon attached to bromine) |

| ~55.5 | -OCH₃ |

Rationale for Chemical Shifts:

-

The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield.

-

The carbon atoms of the thiophene ring will have distinct chemical shifts based on their substitution. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.

-

The aromatic carbons of the methoxyphenyl ring will show characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is expected to show characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic, -OCH₃) |

| ~1610, ~1500, ~1460 | C=C stretching (aromatic rings) |

| ~1250 | C-O-C asymmetric stretching (ether) |

| ~1030 | C-O-C symmetric stretching (ether) |

| ~830 | C-H out-of-plane bending (p-disubstituted benzene) |

| ~790 | C-S stretching (thiophene ring) |

| ~600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-5-(4-methoxyphenyl)thiophene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Assignment |

| 268/270 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 189 | [M - Br]⁺ |

| 174 | [M - Br - CH₃]⁺ |

| 146 | [M - Br - C₂H₃O]⁺ |

| 115 | [C₉H₇]⁺ |

Fragmentation Rationale:

The primary fragmentation pathway is expected to be the loss of the bromine radical to form a stable cation. Subsequent fragmentations may involve the loss of a methyl radical from the methoxy group or other neutral losses from the aromatic system.

Crystallographic Data

As of the time of this writing, a single-crystal X-ray structure for 2-Bromo-5-(4-methoxyphenyl)thiophene has not been reported in the crystallographic databases. However, analysis of related structures of 2-aryl-5-bromothiophenes suggests that the molecule would likely adopt a planar conformation to maximize π-conjugation between the thiophene and phenyl rings. The dihedral angle between the two rings would be a key structural parameter.

Conclusion

2-Bromo-5-(4-methoxyphenyl)thiophene is a valuable synthetic intermediate whose molecular structure and properties can be thoroughly investigated using a combination of modern synthetic and analytical techniques. The Suzuki-Miyaura cross-coupling provides a reliable route for its synthesis, and a suite of spectroscopic methods, including NMR, IR, and mass spectrometry, allows for its unambiguous characterization. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this and related thiophene derivatives, empowering further research and development in medicinal chemistry and materials science.

References

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]

-

Spencer, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Journal of Organic Chemistry, 75(23), 8035-8047. [Link]

-

Gao, Y., et al. (2021). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

-

Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(5), 629. [Link]

-

Daisy Magdaline, J., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 06-14. [Link]

-

Nawaz, H., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(5), 555. [Link]

-

Khan, K. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1564. [Link]

-

Parker, S. F., et al. (2015). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. STFC ePubs. [Link]

-

Khedir Al-Yasari, R. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Bromo-5-(4-methoxyphenyl)thiophene, a molecule of interest in materials science and pharmaceutical research. As a self-validating system, this document will not only present the anticipated spectral data but also explain the underlying chemical principles that give rise to the observed signals. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this class of compounds.

Introduction

2-Bromo-5-(4-methoxyphenyl)thiophene belongs to the family of 2,5-disubstituted thiophenes, which are key building blocks in the synthesis of various organic electronic materials and biologically active molecules. The presence of the electron-rich 4-methoxyphenyl group and the reactive bromine atom makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions. Accurate characterization of this molecule is paramount for ensuring the purity and identity of subsequent products. This guide will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data, drawing upon established spectroscopic principles and data from closely related analogs.

Synthesis and Molecular Structure

A common and effective method for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a suitable thiophene derivative with an arylboronic acid.

Proposed Synthetic Protocol: Suzuki Cross-Coupling Reaction

A plausible synthetic route involves the coupling of 2,5-dibromothiophene with 4-methoxyphenylboronic acid. By carefully controlling the stoichiometry, a monosubstituted product can be favored.

-

Reaction Setup: To a solution of 2,5-dibromothiophene (1.2 equivalents) in a suitable solvent system such as a mixture of 1,4-dioxane and water, add 4-methoxyphenylboronic acid (1.0 equivalent).

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base, such as K₃PO₄ (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield 2-Bromo-5-(4-methoxyphenyl)thiophene.

The rationale behind this choice of reaction is its high functional group tolerance and generally good yields for the formation of C-C bonds between aromatic rings.

Molecular Structure Diagram

Caption: Molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings, as well as the methoxy protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | d | 2H | H-2', H-6' | These protons are ortho to the electron-donating methoxy group and are deshielded by the aromatic ring current. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.10 | d | 1H | H-3 | This thiophene proton is adjacent to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with H-4. |

| ~6.95 | d | 1H | H-4 | This thiophene proton is coupled to H-3 and will appear as a doublet. |

| ~6.90 | d | 2H | H-3', H-5' | These protons are meta to the methoxy group and ortho to the thiophene ring. They will be shielded relative to H-2' and H-6' and appear as a doublet. |

| ~3.85 | s | 3H | -OCH₃ | The protons of the methoxy group are in a different chemical environment and will appear as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~160 | C-4' | The carbon atom attached to the oxygen of the methoxy group is significantly deshielded. |

| ~145 | C-5 | The carbon atom of the thiophene ring attached to the phenyl group will be deshielded. |

| ~132 | C-2' | The carbon atoms ortho to the methoxy group. |

| ~128 | C-1' | The ipso-carbon of the phenyl ring attached to the thiophene. |

| ~125 | C-3 | The carbon atom of the thiophene ring adjacent to the bromine. |

| ~115 | C-3' | The carbon atoms meta to the methoxy group. |

| ~112 | C-2 | The carbon atom of the thiophene ring attached to the bromine atom is deshielded. |

| ~55 | -OCH₃ | The carbon atom of the methoxy group is shielded compared to the aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-O bonds, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1610-1580 | Strong | Aromatic C=C stretching (phenyl ring) |

| 1500-1400 | Strong | Aromatic C=C stretching (thiophene ring) |

| 1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1030 | Medium | Symmetric C-O-C stretching (aryl ether) |

| 830 | Strong | para-disubstituted benzene C-H out-of-plane bending |

| ~700 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-5-(4-methoxyphenyl)thiophene, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

-

[M-Br]⁺: Loss of the bromine atom.

-

[M-CH₃]⁺: Loss of a methyl radical from the methoxy group.

-

[M-OCH₃]⁺: Loss of a methoxy radical.

-

[C₄H₂S-C₆H₄OCH₃]⁺: Cleavage of the bond between the thiophene and phenyl rings.

Fragmentation Workflow

Caption: Plausible fragmentation pathways for 2-Bromo-5-(4-methoxyphenyl)thiophene in MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-5-(4-methoxyphenyl)thiophene. By understanding the principles behind NMR, IR, and MS, and by comparing the expected data with that of known analogs, researchers can confidently identify and characterize this important synthetic intermediate. The provided synthetic protocol offers a reliable method for its preparation, and the detailed spectral interpretations serve as a valuable reference for quality control and structural verification.

References

-

Rasool, N., & El-Hashash, M. A. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(10), 2469. [Link][1][2]

-

Sigma-Aldrich. (n.d.). 2-Bromothiophene. PubChem. Retrieved from [Link][3]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. [Link][4]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link][5]

Sources

- 1. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene. As a key analytical technique in modern chemistry, 13C NMR offers unparalleled insight into the carbon framework of molecules, which is fundamental for structural elucidation, purity assessment, and understanding structure-activity relationships in drug discovery and materials science. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the analysis.

Strategic Importance: Why 13C NMR for 2-Bromo-5-(4-methoxyphenyl)thiophene?

The subject of our analysis, 2-Bromo-5-(4-methoxyphenyl)thiophene, is a substituted biphenyl-like heteroaromatic compound. Such scaffolds are prevalent in pharmacologically active agents and organic electronic materials. The precise arrangement of its substituents on the thiophene and phenyl rings dictates its electronic properties, steric profile, and ultimately, its function.

13C NMR spectroscopy is the definitive method for confirming the carbon skeleton of this molecule. It provides direct evidence for:

-

The number of unique carbon environments.

-

The electronic nature of each carbon atom, influenced by adjacent substituents (Br, -S-, -O-).

-

The connectivity of the thiophene and phenyl rings.

This guide will systematically deconstruct the 13C NMR spectrum of this molecule, offering a robust framework for its interpretation.

Theoretical Foundation: Predicting the 13C NMR Spectrum

An expert analysis begins with a prediction of the expected spectrum based on established principles of NMR spectroscopy. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is modulated by inductive and resonance effects of the substituents.

A. Reference Chemical Shifts of Parent Scaffolds:

To build our prediction, we first consider the 13C NMR data of the parent compounds:

| Compound | Carbon Position | Chemical Shift (ppm) | Source |

| Thiophene | C2, C5 | 125.6 | [1] |

| C3, C4 | 127.3 | [1] | |

| 2-Bromothiophene | C2 | ~112 | [2][3] |

| C3 | ~128 | [2][3] | |

| C4 | ~128 | [2][3] | |

| C5 | ~130 | [2][3] | |

| Anisole | C1 (ipso) | 159.9 | [4] |

| C2, C6 (ortho) | 114.1 | [4] | |

| C3, C5 (meta) | 129.5 | [4] | |

| C4 (para) | 120.7 | [4] | |

| -OCH3 | 55.0 | [4] |

B. Substituent Effects on 2-Bromo-5-(4-methoxyphenyl)thiophene:

The structure of our target molecule features a bromine atom and a 4-methoxyphenyl group on the thiophene ring.

-

Bromine Atom (at C2): Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which deshields (shifts downfield) the directly attached carbon. However, it also has a weaker electron-donating resonance effect (+M) due to its lone pairs. For the carbon directly bonded to bromine (C2), the inductive effect dominates, but the net effect on other carbons can be complex.

-

4-Methoxyphenyl Group (at C5): This group has a significant impact on both rings.

-

Thiophene Ring: The phenyl ring is electron-withdrawing by induction but can be electron-donating or -withdrawing by resonance, depending on the relative orientation of the rings.

-

Phenyl Ring: The methoxy group (-OCH3) is strongly electron-donating through resonance (+M), which significantly shields the ortho (C2', C6') and para (C4') positions, shifting them upfield. The ipso-carbon (C1') and the carbon bearing the methoxy group (C4') will be deshielded.

-

C. Predicted 13C NMR Chemical Shifts:

Based on the analysis of substituent effects and data from similar structures, we can predict the approximate chemical shifts for 2-Bromo-5-(4-methoxyphenyl)thiophene.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiophene Ring | ||

| C2 | 110 - 115 | Attached to electronegative Br. |

| C3 | 125 - 130 | Influenced by adjacent Br. |

| C4 | 123 - 128 | Influenced by adjacent phenyl group. |

| C5 | 140 - 145 | Attached to the phenyl ring, deshielded. |

| Phenyl Ring | ||

| C1' | 125 - 130 | ipso-carbon attached to the thiophene ring. |

| C2', C6' | 128 - 133 | ortho to the thiophene, meta to -OCH3. |

| C3', C5' | 114 - 119 | meta to the thiophene, ortho to -OCH3 (shielded). |

| C4' | 158 - 162 | Attached to the electron-donating -OCH3 group. |

| Methoxy Group | ||

| -OCH3 | 55 - 56 | Typical for a methoxy group on an aromatic ring. |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent on a meticulous experimental approach. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.

A. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is the standard choice for compounds of this type due to its excellent dissolving power and single, easily identifiable solvent peak (δ ≈ 77.16 ppm).

-

Concentration: Prepare a solution of 10-20 mg of 2-Bromo-5-(4-methoxyphenyl)thiophene in 0.6-0.7 mL of CDCl3. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

B. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 100 MHz for 13C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. 13C has a low natural abundance, requiring signal averaging.

-

Spectral Width (SW): 0 to 200 ppm, to encompass the full range of expected chemical shifts.

C. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 triplet to 77.16 ppm.

Spectral Interpretation: Assigning the Signals

With the processed spectrum in hand, the next step is the unambiguous assignment of each peak to its corresponding carbon atom. This is a logical process combining the predicted chemical shifts with advanced NMR techniques.

A. Broadband Proton-Decoupled Spectrum:

This is the standard 13C NMR experiment, which provides a single peak for each unique carbon atom. The number of peaks immediately confirms the number of non-equivalent carbons. For 2-Bromo-5-(4-methoxyphenyl)thiophene, we expect to see 9 distinct signals (assuming the ortho and meta carbons of the phenyl ring are equivalent due to free rotation).

B. DEPT (Distortionless Enhancement by Polarization Transfer):

To differentiate between CH, CH2, and CH3 groups, and quaternary carbons, a series of DEPT experiments is invaluable.

-

DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).

-

DEPT-90: Shows only signals for CH carbons.

-

DEPT-135: Shows positive signals for CH and CH3 carbons, and negative signals for CH2 carbons.

By comparing these spectra, one can definitively identify the multiplicity of each carbon. For our molecule, DEPT-90 would show the signals for C3, C4, C2', C6', C3', and C5'. The DEPT-135 would show these as positive peaks, along with the positive peak for the -OCH3 group. The quaternary carbons (C2, C5, C1', C4') would be absent in all DEPT spectra.

The logical workflow for spectral assignment is visualized below:

Caption: Workflow for 13C NMR spectral assignment.

Advanced Considerations and Troubleshooting

-

Low Signal-to-Noise: If signals are weak, increase the number of scans or the sample concentration.

-

Peak Overlap: In some cases, aromatic signals can be very close. Higher field NMR instruments (e.g., 600 MHz or higher) can improve spectral dispersion and resolve overlapping peaks. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate carbons with their attached protons, providing definitive assignments.

-

Relaxation Times: Quaternary carbons, especially those in sterically hindered environments, can have very long relaxation times, leading to weak or even absent signals. Using a shorter pulse angle (e.g., 30° instead of 90°) and a shorter relaxation delay can help to mitigate this, although at the cost of quantitative accuracy.

Conclusion

The 13C NMR analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene is a powerful and essential tool for its structural verification. By combining a foundational understanding of chemical shift theory with systematic experimental protocols and advanced NMR techniques like DEPT, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the necessary framework for researchers and scientists to confidently perform and interpret this critical analysis, ensuring the integrity and validity of their scientific endeavors.

References

-

Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Available at: [Link]

-

PubChem. 2-Bromothiophene. Available at: [Link]

-

Oxford Academic. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Available at: [Link]

-

Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Available at: [Link]

Sources

Mass spectrometry fragmentation of 2-Bromo-5-(4-methoxyphenyl)thiophene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-(4-methoxyphenyl)thiophene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-Bromo-5-(4-methoxyphenyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns essential for the structural identification and characterization of this and related heterocyclic compounds. By examining the influence of the brominated thiophene core and the methoxyphenyl substituent, we present a detailed mechanistic interpretation of the mass spectrum. This guide establishes the principal fragmentation routes, including halogen loss, benzylic cleavage, and rearrangements, supported by a hypothetical experimental protocol, data tables, and detailed fragmentation diagrams to provide a robust framework for analytical applications.

Introduction

2-Bromo-5-(4-methoxyphenyl)thiophene is a substituted bi-aryl heterocyclic compound. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the thiophene ring and its substituents. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of such novel compounds. The high-energy ionization process induces reproducible fragmentation, creating a unique "fingerprint" that reveals the molecule's constituent parts. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for confirming synthetic products, identifying metabolites in drug discovery, and characterizing unknown substances in forensic and environmental analysis. This guide offers a field-proven perspective on predicting and interpreting the mass spectrum of the title compound, grounded in the fundamental principles of physical organic chemistry.

Fundamental Principles of EI-MS Fragmentation

Electron Ionization (EI) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•+). This molecular ion is energetically unstable and rapidly undergoes a series of unimolecular decompositions to form smaller, more stable fragment ions. The fragmentation pathways are not random; they are governed by the inherent structural features of the molecule, such as bond strengths, the stability of the resulting cations and neutral radicals, and the potential for favorable rearrangement reactions.

For 2-Bromo-5-(4-methoxyphenyl)thiophene, the fragmentation is primarily directed by:

-

The Thiophene Ring: As an aromatic system, it lends stability to the molecular ion.[1]

-

The Bromine Atom: This is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] This results in a characteristic "M" and "M+2" isotopic pattern for all bromine-containing fragments, which is a powerful diagnostic tool.[2][4] The C-Br bond is also a relatively weak point susceptible to cleavage.

-

The Methoxyphenyl Group: The ether linkage and the bond connecting the two aromatic rings are common sites for fragmentation. The methoxy group itself can induce specific fragmentation patterns, such as the loss of a methyl radical or formaldehyde.

Experimental Protocol: GC-MS Analysis

To ensure the generation of a reliable and reproducible mass spectrum, a well-defined experimental protocol is essential. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene.

Objective: To acquire the 70 eV Electron Ionization (EI) mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Methodology:

-

Sample Preparation: Dissolve 1 mg of 2-Bromo-5-(4-methoxyphenyl)thiophene in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of approximately 10 µg/mL by serial dilution.

-

GC Parameters:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition & Analysis: Acquire data in full scan mode. The mass spectrum is obtained from the chromatographic peak corresponding to the analyte. Background subtraction should be performed to ensure a clean spectrum.

Analysis of the Mass Spectrum

The EI mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is characterized by several key ions that reveal its structure.

The Molecular Ion (M•+)

The molecular formula is C₁₁H₉BrOS. The nominal molecular weight is 284 g/mol (using ⁷⁹Br). The molecular ion peak appears as a distinct doublet at m/z 284 and m/z 286 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near 1:1 intensity ratio of these peaks is definitive proof of the presence of a single bromine atom in the ion.[2][4] The aromatic nature of the two rings contributes to a relatively stable molecular ion, which is expected to be clearly visible in the spectrum.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is directed by the weakest bonds and the formation of the most stable products. Three dominant primary pathways are proposed.

Pathway A: Halogen Cleavage

The most predictable fragmentation for many alkyl and aryl halides is the homolytic cleavage of the carbon-halogen bond.[4] This involves the loss of a bromine radical, which is a highly favorable process.

-

[M - Br]⁺: Loss of a bromine radical (•Br) from the molecular ion (m/z 284/286) results in a cation at m/z 205 . This fragment, the 5-(4-methoxyphenyl)thienyl cation, is stabilized by the extensive aromatic system. This is often a very abundant ion in the spectrum.

Pathway B: Benzylic-type Cleavage

Cleavage of the C-C single bond between the thiophene and phenyl rings is another major pathway. This type of cleavage is analogous to benzylic cleavage in alkylbenzenes, which produces a stable tropylium ion.[5]

-

[C₇H₇O]⁺: This fragmentation leads to the formation of the methoxyphenyl cation at m/z 107 . The positive charge is stabilized by the methoxy group. The corresponding neutral radical is 2-bromo-thiophene.

-

[C₄H₂BrS]⁺: The alternative fragmentation, forming the 2-bromothienyl cation, results in a doublet peak at m/z 161/163 .

Pathway C: Cleavage within the Methoxy Group

The methoxy substituent provides another route for initial fragmentation.

-

[M - CH₃]⁺: Loss of a methyl radical (•CH₃) from the methoxy group is a common pathway for anisole derivatives. This produces a prominent ion doublet at m/z 269/271 . This ion is highly stabilized by resonance, with the positive charge delocalized onto the oxygen and into the phenyl ring.

The primary fragmentation pathways are visualized in the diagram below.

Caption: Primary fragmentation routes from the molecular ion.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further decomposition to yield smaller, characteristic ions that add confidence to the structural assignment.

Fragmentation of the [M - CH₃]⁺ Ion (m/z 269/271)

The ion formed by the loss of a methyl radical can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic-type cations.

-

[M - CH₃ - CO]⁺: Loss of CO from m/z 269/271 generates an ion doublet at m/z 241/243 .

Fragmentation of the [M - Br]⁺ Ion (m/z 205)

The bromine-free fragment at m/z 205 can also lose a methyl radical or carbon monoxide.

-

[M - Br - CH₃]⁺: Loss of a methyl radical from m/z 205 yields an ion at m/z 190 .

-

[M - Br - CO]⁺: Loss of CO from m/z 205 generates an ion at m/z 177 .

A consolidated view of the major fragmentation events is presented below.

Caption: Consolidated major fragmentation pathways.

Summary of Key Fragment Ions

The table below summarizes the principal ions expected in the EI mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene. The relative abundance is a qualitative prediction based on established fragmentation principles.

| m/z (Daltons) | Proposed Ion Structure / Formula | Fragmentation Event | Predicted Relative Abundance |

| 284 / 286 | [C₁₁H₉BrOS]•+ | Molecular Ion (M•+) | Moderate |

| 269 / 271 | [C₁₀H₆BrOS]⁺ | [M - •CH₃]⁺ | High |

| 241 / 243 | [C₉H₆BrS]⁺ | [M - •CH₃ - CO]⁺ | Moderate |

| 205 | [C₁₁H₉OS]⁺ | [M - •Br]⁺ | High (Often Base Peak) |

| 177 | [C₁₀H₉S]⁺ | [M - •Br - CO]⁺ | Moderate |

| 161 / 163 | [C₄H₂BrS]⁺ | Bromothienyl Cation | Moderate to Low |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl Cation | High |

Conclusion

The electron ionization mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is highly characteristic and provides unambiguous structural information. The key diagnostic features are:

-

A prominent molecular ion doublet at m/z 284/286 with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

-

A high-abundance fragment at m/z 205 , resulting from the facile loss of the bromine radical.

-

Significant ions at m/z 269/271 and m/z 107 , arising from cleavage of the methoxy group and the inter-ring bond, respectively.

By understanding these predictable fragmentation pathways, researchers can confidently identify this molecule and structurally similar analogues in complex mixtures, verify synthetic outcomes, and advance research in their respective fields. This guide provides a foundational blueprint for the interpretation of such data, blending theoretical principles with practical, application-focused insights.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). Thiophene. National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link][6]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved January 27, 2026, from [Link][4]

Sources

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-Bromo-5-(4-methoxyphenyl)thiophene

Foreword: Navigating the Uncharted Territory of a Novel Crystal Structure

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. While a wealth of crystallographic data exists, we often encounter compounds of significant interest for which no published crystal structure is available. This is the current status of 2-Bromo-5-(4-methoxyphenyl)thiophene, a molecule with potential applications stemming from its substituted biphenyl-like framework.

This guide is structured to address this gap, not by presenting pre-existing data, but by providing a comprehensive roadmap for its determination and a predictive analysis of its key structural features. As a Senior Application Scientist, the aim is to equip researchers with a robust, field-proven methodology, grounded in the successful elucidation of analogous structures. We will delve into the "why" behind experimental choices, ensuring a self-validating and reproducible workflow.

Strategic Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of growing single crystals. The absence of a dedicated synthesis protocol for 2-Bromo-5-(4-methoxyphenyl)thiophene in the literature prompts a logical design based on established synthetic routes for similar compounds.

Proposed Synthetic Pathway: A Suzuki Coupling Approach

A highly efficient and versatile method for the formation of the C-C bond between the thiophene and phenyl rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a staple in modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

Reaction Scheme:

The choice of 2,5-dibromothiophene and (4-methoxyphenyl)boronic acid as starting materials is strategic. The differential reactivity of the two bromine atoms on the thiophene ring can be exploited to favor the mono-arylated product. Fine-tuning the reaction conditions, such as the stoichiometry of the reactants, the choice of base (e.g., Na2CO3, K3PO4), solvent (e.g., toluene, DMF), and temperature, will be critical to maximizing the yield of the desired product while minimizing the formation of the di-arylated byproduct.

Purification and Characterization

Post-synthesis, rigorous purification is paramount. A combination of column chromatography on silica gel followed by recrystallization is anticipated to yield the compound in high purity. The purified product should be thoroughly characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry: To verify the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

The Art of Crystallization: A Multi-pronged Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] For a molecule like 2-Bromo-5-(4-methoxyphenyl)thiophene, which is likely to be a solid at room temperature, a systematic approach to crystallization is essential.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent.

Rationale for Solvent Selection: A preliminary screening of solvents with varying polarities is recommended. Given the aromatic nature of the molecule, solvents such as chloroform, dichloromethane, toluene, and ethyl acetate, or mixtures thereof with less polar solvents like hexane or petroleum ether, are promising candidates. The successful crystallization of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, from a mixture of chloroform and petroleum ether provides a valuable starting point.[3]

Unveiling the Architecture: A Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next phase is to determine their three-dimensional structure using X-ray diffraction.[4] This process involves a series of well-defined steps, each critical for obtaining high-quality, reliable data.

Experimental Workflow for Data Collection and Structure Refinement

The following diagram outlines a robust workflow for the crystallographic analysis of a small organic molecule like 2-Bromo-5-(4-methoxyphenyl)thiophene.

Causality in the Protocol

-

Cryo-Protection: For data collection at low temperatures (typically 100 K), which minimizes thermal motion and radiation damage, the crystal is often coated in a cryo-protectant (e.g., paratone-N oil) to prevent ice formation.

-

Direct Methods: For small molecules, the phase problem is typically solved using direct methods, which are mathematical techniques that use the measured reflection intensities to directly determine the phases.

-

Refinement: The initial structural model is refined against the experimental data by least-squares methods to improve the agreement between the observed and calculated structure factors.

-

Validation: The final structure is validated using software like PLATON to check for any geometric inconsistencies or missed symmetry elements. The results are then prepared in the standard Crystallographic Information File (CIF) format for publication and deposition in databases like the Cambridge Structural Database (CSD).[5][6]

Predictive Structural Analysis: A Glimpse into the Molecular and Supramolecular Features

In the absence of experimental data, we can make informed predictions about the crystal structure of 2-Bromo-5-(4-methoxyphenyl)thiophene by drawing analogies with structurally related compounds.

Predicted Molecular Geometry

The molecule consists of a thiophene ring and a 4-methoxyphenyl ring linked by a single C-C bond. The key structural feature will be the dihedral angle between these two rings. In a related structure, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the two aromatic rings is 51.39 (5)°.[7] A similar non-coplanar arrangement is expected for 2-Bromo-5-(4-methoxyphenyl)thiophene to minimize steric hindrance between the ortho-hydrogens of the two rings.

The methoxy group is expected to be nearly co-planar with the phenyl ring to maximize resonance stabilization. The C-Br and C-S bond lengths will likely fall within the typical ranges observed for bromo-substituted thiophenes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 7. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding the Core Attributes of a Versatile Heterocyclic Building Block

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-5-(4-methoxyphenyl)thiophene

2-Bromo-5-(4-methoxyphenyl)thiophene (CAS No. 54095-24-8) is a bi-aryl heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, which marries a reactive bromothiophene moiety with an electron-rich methoxyphenyl group, makes it a versatile scaffold for synthesizing a diverse range of complex molecules. Thiophene-containing compounds are prominent in FDA-approved drugs and advanced organic electronic materials, underscoring the importance of understanding their fundamental physicochemical properties.[1][2][3]

For researchers in drug development and process chemistry, a comprehensive grasp of this compound's solubility and stability is not merely academic; it is a critical prerequisite for successful synthesis, purification, formulation, and storage. This guide provides a deep dive into the solubility and stability profiles of 2-Bromo-5-(4-methoxyphenyl)thiophene, offering both theoretical insights and robust, field-proven experimental protocols to empower scientists in their research endeavors.

Physicochemical Characteristics

The solubility and stability of a compound are intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 2-Bromo-5-(4-methoxyphenyl)thiophene are summarized below.

| Property | Value | Source |

| CAS Number | 54095-24-8 | |

| Molecular Formula | C₁₁H₉BrOS | |

| Molecular Weight | 269.16 g/mol | Calculated |

| Appearance | (Predicted) White to off-white or pale yellow solid | Inferred from similar compounds |

Solubility Profile: From Theoretical Prediction to Empirical Validation

The principle of "like dissolves like" provides a foundational framework for predicting solubility. 2-Bromo-5-(4-methoxyphenyl)thiophene possesses a largely nonpolar, aromatic structure, suggesting good solubility in common organic solvents. The thiophene ring itself is soluble in solvents like ether and alcohol but insoluble in water.[1] The presence of the methoxy group may impart a slight increase in polarity, but overall, the molecule is expected to be hydrophobic.

While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative assessment based on its structural analogues is presented below. For rigorous applications in drug formulation or process scale-up, experimental determination is non-negotiable.

Table 2.1: Qualitative and Quantitative Solubility Template

| Solvent | Polarity Index | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | 10.2 | Insoluble | (Data to be determined by user) |

| Methanol | 5.1 | Sparingly Soluble to Soluble | (Data to be determined by user) |

| Ethanol | 4.3 | Soluble | (Data to be determined by user) |

| Tetrahydrofuran (THF) | 4.0 | Soluble | (Data to be determined by user) |

| Dichloromethane (DCM) | 3.1 | Freely Soluble | (Data to be determined by user) |

| Chloroform | 4.1 | Freely Soluble | (Data to be determined by user) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | (Data to be determined by user) |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | (Data to be determined by user) |

| Hexanes | 0.1 | Sparingly Soluble / Insoluble | (Data to be determined by user) |

Causality in Solvent Selection

The choice of solvent is critical. For synthetic reactions, solvents like THF or DCM are often preferred due to their ability to fully solvate the molecule and facilitate reactions like Suzuki or Stille couplings, where thiophene derivatives are commonly used.[4] For analytical purposes and stock solution preparation, especially for biological screening, DMSO is a standard choice. However, its high boiling point and potential for reacting with certain compounds necessitate careful handling.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a self-validating system where equilibrium is demonstrably achieved.[5]

Methodology:

-

Preparation: Add an excess amount of solid 2-Bromo-5-(4-methoxyphenyl)thiophene to a series of glass vials (in triplicate for each solvent). The visible presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 48-72 hours. Rationale: This extended period ensures that the system reaches true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours for the excess solid to sediment. Centrifuge the vials to ensure complete separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial. Rationale: Filtration is a critical step to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

Quantification: Determine the concentration of the solute in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways, develop stability-indicating analytical methods, and determine appropriate storage conditions.[7]

The 2-Bromo-5-(4-methoxyphenyl)thiophene molecule contains several moieties susceptible to degradation:

-

Thiophene Ring: While aromatic and generally stable, the sulfur atom can be susceptible to oxidation under harsh conditions.[2]

-

Carbon-Bromine Bond: This bond can be susceptible to photolytic cleavage or nucleophilic displacement under certain pH conditions.

-

Methoxy Group: The ether linkage is generally stable but can be cleaved under strong acidic conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is based on the International Council for Harmonisation (ICH) guidelines and is designed to create a validated understanding of the compound's intrinsic stability.[7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-Bromo-5-(4-methoxyphenyl)thiophene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C. Thiophene-based chalcones have shown susceptibility to basic mediums.[7][8] Neutralize the sample before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Rationale: This simulates oxidative stress that can occur during storage or processing.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 85°C) for 24-48 hours.[7] Also, expose a solution to the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition. Analyze the samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to an increase in degradant peaks.

-

Use HPLC-MS (Mass Spectrometry) to identify the mass of the major degradants to propose degradation pathways.

-

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation (Stress Testing).

Recommended Analytical Methods

A robust analytical method is the cornerstone of any solubility or stability study. For a compound like 2-Bromo-5-(4-methoxyphenyl)thiophene, HPLC is the technique of choice.[6]

Table 4.1: Starting Point for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for nonpolar to moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A common, effective mobile phase system for reverse-phase chromatography. |

| Detector | UV-Vis Detector | The conjugated aromatic system of the molecule will have a strong UV chromophore, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical purposes. |

This method serves as a starting point and must be fully validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines before use in formal studies.[6][9]

Conclusion

2-Bromo-5-(4-methoxyphenyl)thiophene is a valuable chemical entity whose effective use hinges on a thorough understanding of its solubility and stability. While theoretical principles suggest good solubility in common organic solvents and general stability, this guide emphasizes the critical need for empirical validation. The provided protocols for thermodynamic solubility determination via the shake-flask method and for assessing intrinsic stability through forced degradation studies offer a robust, self-validating framework for researchers. By systematically generating this essential data, scientists can de-risk their development programs, ensuring reproducibility in synthesis, reliability in analytical testing, and the ultimate quality of the final product.

References

-

Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Pise, N., Raheja, R., & Prabhu, A. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest. Sciforum. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. Journal of Materials Chemistry C. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]